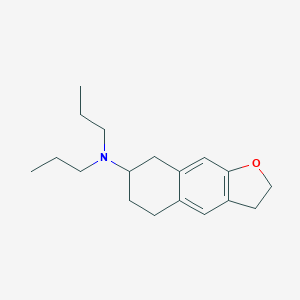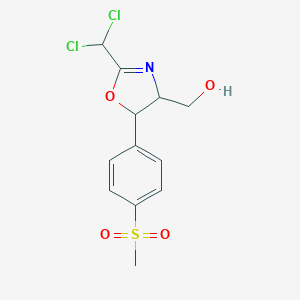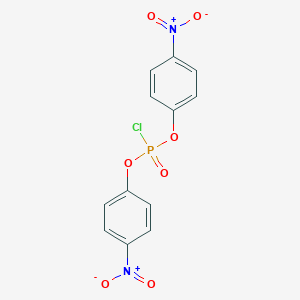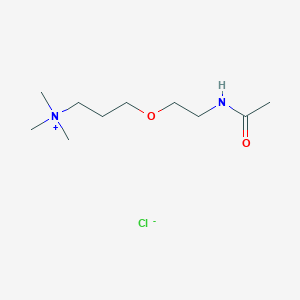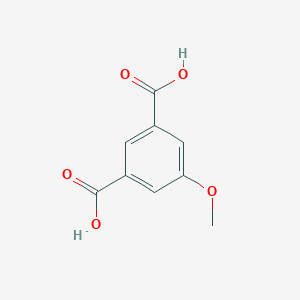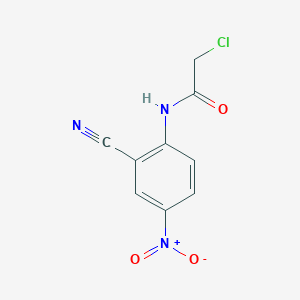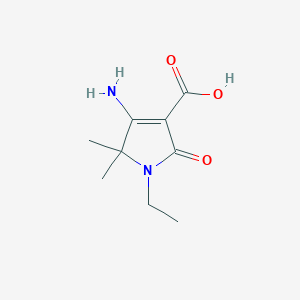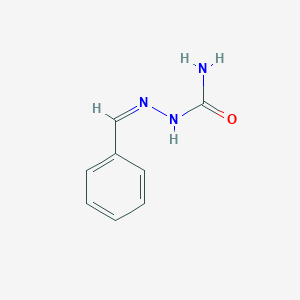![molecular formula C34H40O2 B140673 (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene CAS No. 132213-93-5](/img/structure/B140673.png)
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene, also known as DMHP-DPPO, is a synthetic compound that belongs to the family of cannabinoids. It is a potent and selective CB2 receptor agonist that has shown promising results in scientific research.
Wirkmechanismus
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene acts as a selective CB2 receptor agonist, which means it binds to and activates CB2 receptors in the body. CB2 receptors are primarily found in immune cells and are involved in regulating the immune response. Activation of CB2 receptors by (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene leads to a reduction in inflammation and pain.
Biochemische Und Physiologische Effekte
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. It has also been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has several advantages for lab experiments. It is a potent and selective CB2 receptor agonist, which means it can be used to study the role of CB2 receptors in various biological processes. However, its synthetic nature and complex synthesis process can make it difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene. One potential area of research is its use in the treatment of cancer. (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been shown to have anti-tumor properties in animal models of cancer, and further research is needed to determine its potential as a cancer treatment. Another potential area of research is its use in the treatment of neurodegenerative diseases. (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been shown to have neuroprotective properties, and further research is needed to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to determine the long-term safety and efficacy of (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene in humans.
Synthesemethoden
The synthesis of (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 4-phenylphenol with 4-bromobenzaldehyde in the presence of potassium carbonate to form the intermediate product. This intermediate is then reacted with 5-methyl-2-pentanone and magnesium sulfate to yield the final product.
Wissenschaftliche Forschungsanwendungen
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and cancer.
Eigenschaften
CAS-Nummer |
132213-93-5 |
|---|---|
Produktname |
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene |
Molekularformel |
C34H40O2 |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
(6aR,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene |
InChI |
InChI=1S/C34H40O2/c1-5-6-8-11-26-21-31(35-23-25-15-17-28(18-16-25)27-12-9-7-10-13-27)33-29-20-24(2)14-19-30(29)34(3,4)36-32(33)22-26/h7,9-10,12-13,15-18,21-22,29-30H,2,5-6,8,11,14,19-20,23H2,1,3-4H3/t29-,30-/m1/s1 |
InChI-Schlüssel |
CUZORJDHNDSVOV-LOYHVIPDSA-N |
Isomerische SMILES |
CCCCCC1=CC2=C([C@@H]3CC(=C)CC[C@H]3C(O2)(C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES |
CCCCCC1=CC2=C(C3CC(=C)CCC3C(O2)(C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CCCCCC1=CC2=C(C3CC(=C)CCC3C(O2)(C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



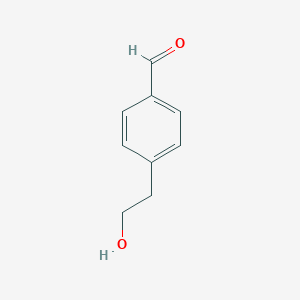
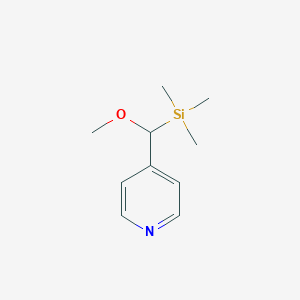
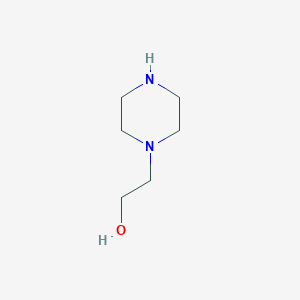
![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)
